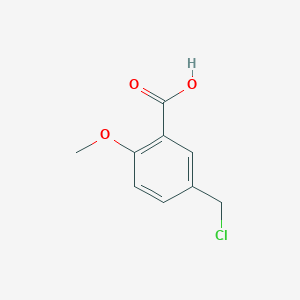

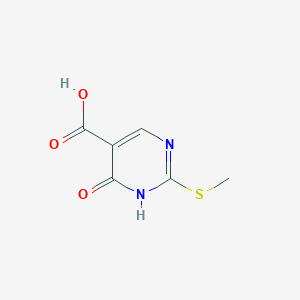

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Descripción general

Descripción

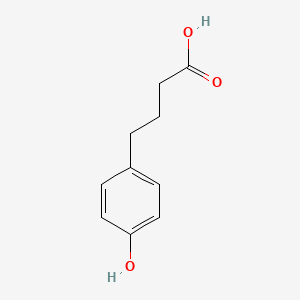

“4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3S . It has a molecular weight of 186.19 g/mol . The compound is solid in form .

Molecular Structure Analysis

The compound has a pyrimidine ring with a hydroxy group at the 4th position and a methylthio group at the 2nd position . The carboxylic acid group is attached to the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.19 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The exact mass is 186.00991323 g/mol . The compound is solid in form .Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in pharmaceutical research .

-

Chemical Synthesis

- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of functionally vital pyrimidines .

- Methods of Application : The synthesis was facilitated by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in chemical synthesis .

-

Process Optimization

- Application : “4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester” was synthesized from S -methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol .

- Methods of Application : The feed ratio, reaction temperature, reaction time and other factors were optimized to improve the yield .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in process optimization .

-

Anti-Inflammatory Research

-

Synthesis of 2-Cyanopyrimidines

- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of 2-Cyanopyrimidines .

- Methods of Application : A stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine in MeOH was added in one portion a solution of MeONa 1 M in MeOH .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in the synthesis of 2-Cyanopyrimidines .

- Synthesis of 4-Hydroxy-2 (1 H)-quinolones

- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of 4-Hydroxy-2 (1 H)-quinolones .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in the synthesis of 4-Hydroxy-2 (1 H)-quinolones .

Propiedades

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAJQWKFKCJUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304363 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | |

CAS RN |

397308-78-0 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)